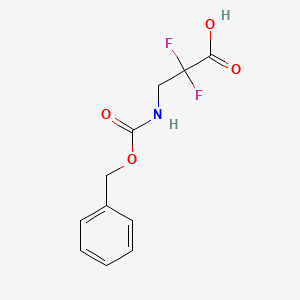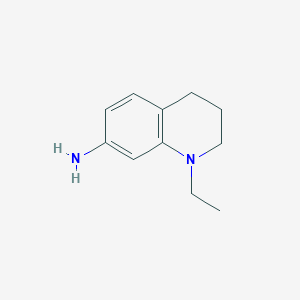
4-(Azetidin-3-yl)morpholine dihydrochloride
Descripción general
Descripción
4-(Azetidin-3-yl)morpholine dihydrochloride (4AMDHCl) is an organic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 147.14 g/mol. 4AMDHCl is a crystalline white powder that is soluble in water and ethanol. Its structure consists of a morpholine ring, a nitrogen atom and an azetidine ring. It has a melting point of approximately 150-152 °C.
Aplicaciones Científicas De Investigación
Morpholine Oligomers in Gene Function Studies
Morpholine derivatives, such as morpholino oligos, have been instrumental in inhibiting gene function across various model organisms. These studies have highlighted the capability of morpholino oligos to serve as a simple and rapid method to analyze gene function, showcasing their importance in developmental biology research. Morpholinos are utilized to target maternal and zygotic gene functions, providing a vital tool for genetic analysis and understanding developmental processes (Heasman, 2002).
Antioxidant Activity Analysis
Research into antioxidants and their role across various scientific fields has underscored the significance of morpholine derivatives in the analytical determination of antioxidant activity. Techniques such as the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) and the Total Oxyradical Scavenging Capacity (TOSC) tests are based on chemical reactions involving morpholine derivatives. These assays have been applied successfully in the analysis of antioxidant capacity, demonstrating the chemical versatility and applicability of morpholine compounds in biochemical assays (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
Piperazine and morpholine analogues, encompassing 4-(Azetidin-3-yl)morpholine dihydrochloride, exhibit a wide range of pharmaceutical applications. Recent scientific endeavors have developed new methods for synthesizing derivatives of these compounds, revealing their potent pharmacophoric activities. The synthesis and modification of these derivatives underscore their critical role in medicinal chemistry, highlighting their broad spectrum of pharmacological applications (Mohammed et al., 2015).
In-depth Pharmacological Profiles
The study of morpholine derivatives, including their synthesis and pharmacological profiling, has expanded significantly. These compounds exhibit a broad spectrum of pharmacological activities, attributed to their presence in various organic compounds developed for pharmacological interventions. Research into morpholine and its derivatives continues to provide valuable insights into their potential therapeutic applications, illustrating their significance in the development of new pharmacological agents (Asif & Imran, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(azetidin-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHNJILQSHJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622153 | |
| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-50-0 | |
| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(azetidin-3-yl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)





![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)
![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)


![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

